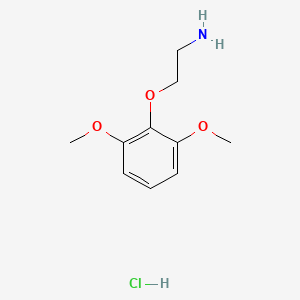

2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride typically involves the reaction of 2,6-dimethoxyphenol with ethylene oxide to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(2,6-dimethoxyphenoxy)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but utilizes industrial-grade reagents and equipment to ensure efficiency and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted phenoxy derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride is primarily researched for its potential as a pharmaceutical agent. Its structural similarity to other biologically active compounds suggests possible applications in drug development, particularly in targeting neurological disorders.

- Mechanism of Action : The compound may act as an alpha-adrenergic antagonist, which could be beneficial in treating conditions such as hypertension and anxiety disorders .

- Drug Interactions : Studies indicate that compounds with similar structures can interact with neurotransmitter receptors, potentially leading to novel therapeutic pathways .

Biochemical Research

In the realm of biochemical research, this compound is utilized for proteomics studies and enzyme interaction assays. Its ability to modulate protein functions makes it a valuable tool in understanding complex biological processes.

- Proteomics : It serves as a biochemical for proteomics research, aiding in the identification and quantification of proteins within various biological samples .

- Enzyme Activity Modulation : The compound has shown promise in modulating enzyme activities, which can be critical for elucidating metabolic pathways .

Antimicrobial and Anti-inflammatory Properties

Research has indicated that similar ethanamine derivatives exhibit antimicrobial and anti-inflammatory properties. The unique structure of this compound may enhance these activities.

- Antimicrobial Activity : Preliminary studies suggest that this compound could inhibit the growth of certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

- Anti-inflammatory Effects : Its potential anti-inflammatory effects are being investigated in models of chronic inflammation, which could lead to new treatments for inflammatory diseases.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,6-Dimethoxyphenoxy)ethan-1-amine hydrochloride

- N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride

Uniqueness

2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride is unique due to its specific structural features, such as the presence of two methoxy groups on the phenoxy ring and the ethanamine moiety. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Actividad Biológica

2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride, also known as WB4101 hydrochloride, is a compound with significant biological activity primarily due to its selective antagonism of α₁-adrenergic receptors. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

- Molecular Formula : C10H15ClNO3

- Molecular Weight : Approximately 233.69 g/mol

The compound features a phenoxy group with two methoxy substitutions at the 2 and 6 positions on the aromatic ring, contributing to its unique biological profile.

This compound acts primarily as a selective antagonist for the α₁A subtype of adrenergic receptors. By inhibiting norepinephrine's action at these receptors, the compound can modulate various physiological functions, including:

- Vasodilation : Reducing blood vessel constriction.

- Smooth Muscle Relaxation : Affecting gastrointestinal motility and other smooth muscle functions.

- Neurotransmission Regulation : Potentially influencing mood and cognitive functions through interactions with serotonin and dopamine pathways.

Adrenergic Receptor Interaction

The compound has been shown to selectively interact with adrenergic receptors, which play crucial roles in cardiovascular and central nervous system functions. Studies indicate that it may influence neurotransmitter systems beyond adrenergic pathways, suggesting broader implications for mood regulation and cognitive processes.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, studies demonstrated higher activity against Mycobacterium avium subsp. paratuberculosis and M. intracellulare, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benoxathian | α₁-adrenergic receptor antagonist | Studied for antihypertensive effects |

| N-[2-(2,6-Dimethoxyphenoxy)ethyl]-2-(2-methoxyphenoxy)ethanamine | Contains multiple phenoxy groups | Broader structural complexity; potential for diverse interactions |

| 4-Methyl-2-(2-methoxyphenyl)phenol | Similar phenolic structure | Different substitution pattern affects activity |

The unique substitution pattern of this compound enhances its specificity and potential interactions compared to structurally similar compounds.

Case Studies and Research Findings

- Vasodilatory Effects : In animal studies, administration of WB4101 led to a significant reduction in blood pressure during induced vasoconstriction scenarios. The dosage-response relationship highlighted its effectiveness as a vasodilator .

- Neurotransmitter Modulation : A study investigating the interaction of this compound with neurotransmitter systems indicated that it might enhance serotonin receptor activity while inhibiting norepinephrine pathways, suggesting potential applications in mood disorders.

- Antimicrobial Efficacy : A comparative study on various phenolic compounds showed that those related to this compound exhibited notable antibacterial activity against resistant strains of bacteria, emphasizing its therapeutic potential in infectious diseases .

Propiedades

IUPAC Name |

2-(2,6-dimethoxyphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11;/h3-5H,6-7,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOOBTIDHYCEOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801007788 | |

| Record name | 2-(2,6-Dimethoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87780-27-6 | |

| Record name | NSC304899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,6-Dimethoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.